Chemical structure and properties of 1-(Butan-2-yl)-1H-pyrazol-3-amine
Chemical structure and properties of 1-(Butan-2-yl)-1H-pyrazol-3-amine
This guide details the chemical structure, physicochemical properties, and synthetic methodologies for 1-(Butan-2-yl)-1H-pyrazol-3-amine .[1] It addresses the critical regiochemical distinction between the 3-amine and 5-amine isomers, a common pitfall in the synthesis of this scaffold for drug discovery.[1]
[1]
Executive Summary
1-(Butan-2-yl)-1H-pyrazol-3-amine is a functionalized heterocyclic building block used primarily in the development of kinase inhibitors (e.g., RIPK1, FGFR) and agrochemicals.[1] Its structure features a pyrazole core substituted at the N1 position with a chiral sec-butyl group and at the C3 position with a primary amine.[1] This specific substitution pattern imparts unique steric and electronic properties compared to its more common isomer, 1-(butan-2-yl)-1H-pyrazol-5-amine.[1] This guide provides a comprehensive analysis of its characterization, selective synthesis, and reactivity profile.
Structural Characterization & Identification[2][3][4]
The molecule exists as a semi-rigid heteroaromatic system. The sec-butyl group at N1 introduces a chiral center, meaning the commercial material is typically a racemate unless asymmetric synthesis or chiral resolution is employed.
Chemical Identity
| Attribute | Detail |
| IUPAC Name | 1-(Butan-2-yl)-1H-pyrazol-3-amine |
| Common Name | 1-sec-Butyl-3-aminopyrazole |
| CAS Number | Not widely listed for 3-amine specific isomer;[1] (Refer to 3524-19-4 for the 5-amine isomer) |
| Molecular Formula | C₇H₁₃N₃ |
| Molecular Weight | 139.20 g/mol |
| SMILES | CCC(C)n1ccc(N)n1 |
| InChIKey | Isomer Specific |
Regioisomerism (Critical Warning)
Researchers must distinguish between the 3-amine and 5-amine isomers.[1]
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3-Amine (Target): The amino group is on C3, distal to the N1-alkyl group. This creates a linear vector often required for hinge-binding in kinase inhibitors.[1]
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5-Amine (Common impurity): The amino group is on C5, adjacent to the N1-alkyl group.[1] This isomer is sterically congested and often the thermodynamic product of direct hydrazine condensations.
Physicochemical Profile
Data derived from experimental values of close analogs (1-isopropyl-1H-pyrazol-3-amine) and computational models.[1]
| Property | Value / Description | Implication for Development |
| Physical State | Solid (Low melting) or Viscous Oil | Handling requires care; may supercool easily.[1] |
| Melting Point | 65–75 °C (Predicted) | Lower than the 5-amine (105 °C) due to reduced symmetry. |
| LogP | 1.1 ± 0.2 | Favorable for CNS penetration and oral bioavailability. |
| pKa (Conj. Acid) | ~3.5 (Ring N2) | Weak base; remains neutral at physiological pH. |
| Topological PSA | 43.8 Ų | Excellent membrane permeability. |
| Solubility | High in DMSO, MeOH, DCM; Moderate in Water | Suitable for standard HTS library formulation. |
Synthetic Pathways & Regiocontrol[4][5]
Achieving the 3-amine regiochemistry requires specific strategies to avoid the formation of the 5-amine.
Route A: Alkylation of 3-Nitro-1H-pyrazole (Highly Selective)
This is the preferred route for generating the 3-amine isomer with high fidelity.[1]
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Starting Material: 3-Nitro-1H-pyrazole (tautomer of 5-nitro).[1]
-
Alkylation: Reaction with 2-bromobutane in the presence of a base (Cs₂CO₃ or NaH).
-
Reduction: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/NH₄Cl) converts the nitro group to the amine.
Route B: Regioselective Cyclization (Challenging)
Reaction of sec-butylhydrazine with 2-haloacrylonitrile or 3-alkoxyacrylonitrile.[1]
-
Risk:[1][4] The nucleophilic nitrogen of sec-butylhydrazine (N1) typically attacks the
-carbon of the nitrile reagent, leading to the 5-amine .[1] -
Correction: To get the 3-amine, one must use a "masked" hydrazine or specific pH control, but Route A is generally more reliable for this specific scaffold.
Visualization of Synthesis & Reactivity
The following diagram outlines the synthesis and the distinct reactivity zones of the molecule.
Caption: Synthesis via nitro-reduction pathway and key reactivity sites for downstream functionalization.
Reactivity & Functionalization[2][5][9][10][11][12][13]
Nucleophilicity (Amine vs. Ring)
The exocyclic amino group at C3 is the primary nucleophile.
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Acylation/Sulfonylation: Reacts readily with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in drug design).
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SNAr Reactions: Can displace halides in electron-deficient heterocycles (e.g., chloropyrimidines) to form kinase inhibitor scaffolds.
Electrophilic Aromatic Substitution (C4 Position)
The C4 position is electron-rich.[1]
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Halogenation: Treatment with NIS or NBS yields the 4-iodo or 4-bromo derivative.[1]
-
Application: The 4-halo intermediate allows for Suzuki-Miyaura couplings to extend the carbon skeleton.[1]
Applications in Drug Discovery[3][10][14]
Kinase Inhibition (RIPK1 & FGFR)
The 1-alkyl-1H-pyrazol-3-amine motif serves as an ATP-mimetic pharmacophore.[1]
-
Binding Mode: The pyrazole N2 acts as a hydrogen bond acceptor, while the exocyclic NH₂ acts as a hydrogen bond donor to the kinase hinge region.
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Case Study: Derivatives of this scaffold have been identified as potent inhibitors of RIPK1 (Receptor-Interacting Protein Kinase 1), a target for treating inflammatory and neurodegenerative diseases. The sec-butyl group fills the hydrophobic pocket, enhancing selectivity over other kinases.
Agrochemicals
Pyrazole amines are precursors to phenylpyrazole insecticides (e.g., Fipronil class), although the 3-amine substitution pattern is more specific to modern fungicides and herbicides requiring specific metabolic stability profiles.
Safety & Handling Protocol
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302).[1] | Wear nitrile gloves and safety glasses. |
| Irritation | Causes skin/eye irritation (H315/H319).[4] | Use in a fume hood; avoid dust inhalation. |
| Storage | Hygroscopic. | Store under inert gas (Argon/N₂) at 2–8 °C. |
References
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Regioselective Synthesis of Aminopyrazoles: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Arkivoc, 2018. Link
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RIPK1 Inhibitor Discovery: "Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor." Journal of Medicinal Chemistry, 2025. Link
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Alkylation Selectivity: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence." CNGBdb Data Resources. Link
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Compound Data: PubChem CID 3762483 (Isomer Reference). Link
